molecular formula C6H4ClN3 B590235 3-chloro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1111638-10-8

3-chloro-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B590235
CAS No.: 1111638-10-8
M. Wt: 153.569
InChI Key: QWTQGZAUKADLTO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Chloro-5H-pyrrolo[2,3-b]pyrazine is a compound that has been identified as a potential inhibitor of the fibroblast growth factor receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are often aberrant in various types of cancers and are considered promising targets for cancer treatment .

Mode of Action

It is suggested that the compound may formhydrogen bonds with FGFR, leading to its inhibitory activity . This interaction could potentially alter the receptor’s function, thereby inhibiting the growth and proliferation of cancer cells.

Biochemical Pathways

The FGFR pathway plays a crucial role in cell proliferation, survival, migration, and differentiation. By inhibiting FGFR, this compound could potentially disrupt these processes, leading to the inhibition of cancer cell growth and proliferation .

Result of Action

The inhibition of FGFR by this compound could lead to a decrease in cancer cell growth and proliferation . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH. Moreover, the compound’s action could also be influenced by the presence of other molecules in its environment .

Biochemical Analysis

Biochemical Properties

3-chloro-5H-pyrrolo[2,3-b]pyrazine plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It interacts with enzymes such as p90 ribosomal S6 kinase and fibroblast growth factor receptor (FGFR) inhibitors . These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to downstream effects on cellular signaling pathways, making it a valuable tool in studying kinase-related processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases . By inhibiting specific kinases, this compound can alter gene expression and cellular metabolism. For instance, it can reduce the migration and invasion abilities of certain cancer cells, thereby highlighting its potential as an anti-cancer agent . Additionally, this compound can impact cell proliferation and apoptosis, further emphasizing its significance in cellular biology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It primarily acts as an enzyme inhibitor, targeting kinases such as FGFR . The binding of this compound to the active site of these kinases prevents their phosphorylation activity, thereby disrupting downstream signaling pathways. This inhibition can lead to changes in gene expression, ultimately affecting cellular functions such as proliferation, differentiation, and survival.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness in long-term studies. Over time, the compound may undergo degradation, which can influence its inhibitory activity on kinases . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity, although the exact temporal dynamics may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the use of this compound in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its bioavailability and efficacy. The compound’s ability to penetrate cellular membranes and reach target sites is essential for its inhibitory activity on kinases.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its inhibitory effects on kinases. Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5H-pyrrolo[2,3-b]pyrazine typically involves several key steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of microwave irradiation to enhance reaction rates and selectivities .

Properties

IUPAC Name

3-chloro-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTQGZAUKADLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654016
Record name 3-Chloro-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111638-10-8
Record name 3-Chloro-5H-pyrrolo[2,3-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111638-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the different synthetic routes to obtain derivatives of 3-chloro-5H-pyrrolo[2,3-b]pyrazine and how do they differ in regioselectivity?

A1: Recent research [1] demonstrates two distinct pathways for synthesizing derivatives of this compound through regioselective amination reactions:

    Q2: How do the optical and thermal properties differ between 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazine derivatives, and what implications do these differences have for potential applications?

    A2: Researchers have synthesized both 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazine derivatives from pyrrolopyrazine scaffolds via Sonogashira reactions. [1] Subsequent analysis of their optical and thermal properties revealed that the 1,7-derivatives exhibit more desirable characteristics for optoelectronic applications. While the specific reasons for these differences were not elaborated upon in the paper, this finding highlights the importance of regioisomerism in influencing the material properties of these compounds. Further investigation into the structure-property relationships of these derivatives is crucial for optimizing their performance in optoelectronic devices.

    1. Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties.

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